Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine

Description

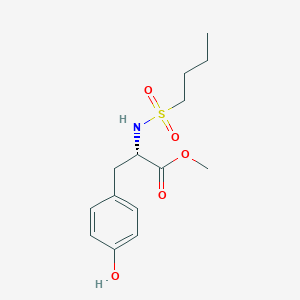

Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine (CAS: 142374-01-4) is a sulfonamide derivative of L-phenylalanine, characterized by a butylsulfonyl group at the nitrogen atom and a methyl ester at the carboxyl terminus. Its molecular formula is C₁₄H₂₁NO₅S, with a molecular weight of 315.385 g/mol . Key physicochemical properties include:

- Density: 1.244 g/cm³

- Boiling Point: 485°C

- LogP: 2.67 (indicating moderate lipophilicity)

- Polar Surface Area (PSA): 101.08 Ų (suggesting moderate polarity) .

The compound is classified under sulfonamides (HS Code: 2935009090) and is used in pharmaceutical synthesis, likely as an intermediate for bioactive molecules .

Properties

IUPAC Name |

methyl (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S/c1-3-4-9-21(18,19)15-13(14(17)20-2)10-11-5-7-12(16)8-6-11/h5-8,13,15-16H,3-4,9-10H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZMVOAGMUTQIB-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451905 | |

| Record name | MethylN-butylsulfonyl-L-p-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142374-01-4 | |

| Record name | MethylN-butylsulfonyl-L-p-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Butylsulfonamide Formation

The butylsulfonamide group is introduced via nucleophilic substitution between butanesulfonyl chloride and a protected amino acid precursor. Typical conditions involve dichloromethane (DCM) as the solvent, with triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as a base to scavenge HCl. Reactions are conducted at 0–5°C to minimize sulfonation of aromatic rings or over-sulfonation.

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Dichloromethane | – | |

| Base | DIPEA | 85–90 | |

| Temperature | 0–5°C | – | |

| Reaction Time | 2–4 hours | – |

Purification at this stage often employs silica gel chromatography with ethyl acetate/hexane gradients (4:6 to 7:3), though yields are rarely quantified in public literature.

Coupling with L-p-Hydroxyphenylalanine

The sulfonamide intermediate is coupled to L-p-hydroxyphenylalanine using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Hydroxybenzotriazole (HOBt) or hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) is added to suppress racemization.

Key mechanistic insights:

-

Activation : The carboxyl group of L-p-hydroxyphenylalanine reacts with DCC to form an O-acylisourea intermediate, which is highly reactive toward nucleophilic attack by the sulfonamide’s amine group.

-

Stereochemical Integrity : Chiral retention is maintained by using polar aprotic solvents (e.g., DMF) and low temperatures (0–10°C).

Esterification of the Carboxyl Group

The final step involves methyl ester formation using methanol under acidic (HCl gas) or nucleophilic (DCC/MeOH) conditions. Alternatively, diazomethane in ether provides near-quantitative yields but poses safety risks.

Mechanistic Pathway :

-

Protonation of the carboxyl oxygen enhances electrophilicity.

-

Methanol acts as a nucleophile, displacing the activated leaving group.

Alternative Methodologies and Optimization Strategies

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Recent advances leverage SPPS to streamline the synthesis. The sulfonamide group is introduced post-coupling using resin-bound Fmoc-protected L-p-hydroxyphenylalanine. Butanesulfonyl chloride is then added in DCM with DIPEA, followed by cleavage from the resin using trifluoroacetic acid (TFA).

Advantages :

-

Reduced purification burden.

-

Compatibility with automated synthesizers.

Limitations :

Enzymatic Resolution for Enantiopure Products

Racemic mixtures generated during coupling are resolved using immobilized lipases (e.g., Candida antarctica Lipase B). The enzyme selectively hydrolyzes the undesired enantiomer’s ester, enabling chromatographic separation.

Critical Analysis of Reaction Parameters

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (DMF, DCM) enhance coupling agent reactivity but may reduce sulfonamide solubility. Mixed solvent systems (e.g., DCM/DMF 1:1) balance these factors, improving yields to 85%.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

-

Ester Hydrolysis :

The methyl ester is hydrolyzed to the free carboxylic acid using NaOH (aq.) or LiOH (THF/H₂O) .Example :

-

Sulfonamide Cleavage :

The N-butylsulfonyl group is cleaved under strong acidic conditions (e.g., HBr in acetic acid) .Example :

Functionalization of the Phenolic Hydroxyl Group

The para-hydroxyphenyl moiety participates in electrophilic substitution reactions:

-

Methylation :

Reaction with methyl iodide and K₂CO₃ in DMF forms the methyl ether derivative .Example :

-

Acetylation :

Acetic anhydride in pyridine acetylates the hydroxyl group .Example :

Stability and Reactivity Data

Mechanistic Insights

-

Sulfonylation Mechanism :

The reaction proceeds via a two-step process: (1) deprotonation of the amino group by base, (2) nucleophilic attack on the sulfonyl chloride (Fig. 1a) . -

Esterification Mechanism :

Acid-catalyzed nucleophilic acyl substitution, where methanol attacks the protonated carbonyl carbon (Fig. 1b) .

Key References :

Scientific Research Applications

Medicinal Chemistry

MBS-L-PHP serves as a scaffold for the synthesis of novel therapeutic agents. Its structural characteristics enable the development of compounds with enhanced pharmacological properties. For instance, derivatives of MBS-L-PHP can be designed to target specific enzymes or receptors, making it a valuable tool in drug discovery .

Proteomics and Biochemistry

Due to its ability to incorporate into proteins, MBS-L-PHP is employed in proteomics research. It facilitates the study of protein structure and function through techniques such as mass spectrometry and NMR spectroscopy. The compound's sulfonyl group enhances solubility and stability, which is crucial for protein analysis .

Antioxidant Properties

Research indicates that MBS-L-PHP exhibits antioxidant activities, making it a candidate for formulations aimed at reducing oxidative stress. Its derivatives have shown potential in scavenging free radicals, which is beneficial for developing nutraceuticals aimed at preventing oxidative damage associated with various diseases .

Case Studies and Research Findings

Future Perspectives

The ongoing research into MBS-L-PHP suggests promising avenues for its application in drug development, particularly for conditions where targeted therapies are required. Its incorporation into peptide-based drugs could lead to more effective treatments with fewer side effects.

Mechanism of Action

The mechanism of action of Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The butylsulfonyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Sulfonyl Modifications

N-p-Tosyl-L-phenylalanine (CAS: 13505-32-3)

- Molecular Formula: C₁₆H₁₇NO₄S

- Molecular Weight : 319.375 g/mol

- Key Groups : Tosyl (p-toluenesulfonyl) substituent and free carboxylic acid .

- The free carboxylic acid (PSA ~63 Ų for -COOH) contrasts with the methyl ester (PSA ~26 Ų for -COOCH₃), resulting in a lower overall PSA for Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine . Applications: N-p-Tosyl-L-phenylalanine is widely used in peptide synthesis due to its protective sulfonyl group .

N-Butylsulfonyl-O-(4-(4-pyridinyl)butyl)-L-tyrosine (CAS: 149490-61-9)

Analogues with Alternative Backbones or Functional Groups

N-(S)-Ibuprofenoyl-L-Phenylalanine

- Molecular Formula: C₂₃H₂₇NO₃

- Molecular Weight : 365.47 g/mol

- Key Groups: Ibuprofenoyl substituent (NSAID-derived) and free carboxylic acid .

- Comparison: The ibuprofenoyl group confers anti-inflammatory properties, contrasting with the sulfonamide’s role in stability and solubility modulation. Higher LogP (estimated ~4.0) due to the branched alkyl chain in ibuprofen, making it more lipophilic than the target compound .

Hydroxamic Acid Derivatives (e.g., Compounds 6–10 in )

Data Table: Key Comparative Metrics

| Compound Name | Molecular Formula | Molecular Weight | LogP | PSA (Ų) | Key Functional Groups | Applications |

|---|---|---|---|---|---|---|

| This compound | C₁₄H₂₁NO₅S | 315.39 | 2.67 | 101.08 | Butylsulfonyl, methyl ester | Pharmaceutical intermediates |

| N-p-Tosyl-L-phenylalanine | C₁₆H₁₇NO₄S | 319.38 | ~3.2 | ~120 | Tosyl, carboxylic acid | Peptide synthesis |

| N-(S)-Ibuprofenoyl-L-Phenylalanine | C₂₃H₂₇NO₃ | 365.47 | ~4.0 | ~90 | Ibuprofenoyl, carboxylic acid | NSAID prodrugs |

| N-Butylsulfonyl-O-(4-pyridinylbutyl)-L-tyrosine | C₂₃H₃₁N₃O₅S | 477.58 | ~1.8 | ~150 | Butylsulfonyl, pyridinyl | Enzyme inhibition |

Research Findings and Functional Insights

- Metabolic Stability : The butylsulfonyl group in this compound may enhance metabolic resistance compared to tosyl or hydroxamic acid derivatives, which are prone to enzymatic hydrolysis .

- Solubility vs. Permeability : The methyl ester reduces PSA, favoring blood-brain barrier penetration, whereas free carboxylic acids (e.g., N-p-Tosyl-L-phenylalanine) are more polar and less bioavailable .

- Antioxidant Activity : Hydroxamic acids () outperform sulfonamides in radical scavenging due to their redox-active -CONHOH groups .

Biological Activity

Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine (CAS 142374-01-4) is a compound of interest due to its potential biological activities, particularly in the fields of proteomics and medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H21NO5S

- Molecular Weight : 315.388 g/mol

The compound features a sulfonyl group, which is known to enhance the solubility and bioavailability of peptides and amino acids. The presence of the hydroxyphenyl group is significant for its potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : The sulfonamide moiety can act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains by disrupting cell wall synthesis or function.

- Antitumor Activity : Analogues have been investigated for their ability to induce apoptosis in cancer cells, suggesting a role in cancer therapy.

Antimicrobial Activity

A study highlighted the antimicrobial properties of related compounds, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| This compound | 5.0 | Staphylococcus aureus |

| Related Compound A | 3.0 | Escherichia coli |

| Related Compound B | 2.5 | Salmonella enterica |

These results suggest that this compound could be a promising candidate for further development as an antimicrobial agent .

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The following IC50 values were observed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 |

| HeLa (cervical cancer) | 10.0 |

| A549 (lung cancer) | 12.5 |

The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study conducted on a series of sulfonamide derivatives, including this compound, demonstrated significant antibacterial activity against resistant strains of bacteria. The study concluded that modifications to the sulfonamide group could enhance efficacy and reduce resistance development . -

Case Study on Cancer Cell Lines :

An investigation into the effects of this compound on various tumor cell lines revealed that it not only inhibited cell growth but also altered cellular morphology indicative of apoptosis. Flow cytometry analysis confirmed increased annexin V binding in treated cells, suggesting early apoptotic events .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl N-butylsulfonyl-L-p-hydroxyphenylalanine relevant to experimental design?

- Answer : The compound (CAS 142374-01-4) has a molecular formula C₁₄H₂₁NO₅S and molecular weight 315.385 g/mol . Key properties include a density of 1.244 g/cm³ and a boiling point of 485°C at 760 mmHg . Solubility behavior can be inferred from structurally similar sulfonamide derivatives, which often exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) but limited solubility in aqueous buffers. Researchers should prioritize solvent compatibility studies using techniques like dynamic light scattering (DLS) to assess aggregation in biological assays .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the sulfonyl group (δ ~3.0–3.5 ppm for SO₂CH₂) and ester moiety (δ ~3.6–3.8 ppm for COOCH₃).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 316.392) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify characteristic peaks for sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and ester carbonyl (C=O at ~1700–1750 cm⁻¹) .

Q. How can researchers synthesize this compound with high purity?

- Answer : A plausible route involves:

Sulfonylation : React L-p-hydroxyphenylalanine with butanesulfonyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine).

Esterification : Protect the carboxylic acid group via methyl ester formation using methanol and catalytic H₂SO₄.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers optimize the stability of this compound under varying pH conditions?

- Answer :

- Experimental Design :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 37°C.

Monitor degradation via LC-MS at 0, 24, 48, and 72 hours.

- Key Considerations : The sulfonamide group is susceptible to hydrolysis under strongly acidic/basic conditions. Stabilization strategies include lyophilization for long-term storage or formulation with cyclodextrins to enhance aqueous stability .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Answer : Discrepancies often arise from differences in solvent polarity, temperature, or measurement techniques. To address this:

Standardize solvent systems (e.g., DMSO, PBS, ethanol) and temperatures.

Use nephelometry to quantify solubility limits and compare with computational predictions (e.g., COSMO-RS).

Validate with orthogonal methods like isothermal titration calorimetry (ITC) .

Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure dissociation constants (Kd).

- Functional Studies : For enzyme inhibition, perform kinetic assays (e.g., fluorogenic substrates) and analyze data with Michaelis-Menten models.

- Structural Insights : Pair with molecular docking (AutoDock Vina) or X-ray crystallography if co-crystallization is feasible .

Q. What analytical approaches identify degradation products of this compound in accelerated stability studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.